molecular formula C12H17BFNO2S B6304476 [2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester CAS No. 2121512-24-9

[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester

Cat. No.: B6304476
CAS No.: 2121512-24-9
M. Wt: 269.15 g/mol
InChI Key: HXFRHWGZKMXPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester: is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a pyridine ring substituted with a fluorine atom and a methylsulfanyl group, along with a boronic acid pinacol ester moiety, making it a versatile reagent in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of [2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester, also known as 2-fluoro-5-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (which is the compound ) transfers a formally nucleophilic organic group from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds, which are fundamental in organic synthesis .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Its stability suggests that it may have favorable distribution and metabolism properties.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the rate of the reaction involving the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be affected by the pH of the environment . Additionally, the compound’s action can be influenced by the presence of other reagents and catalysts, such as photoredox catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-5-(methylsulfanyl)pyridine.

    Borylation Reaction: The key step involves the borylation of the pyridine derivative using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) under inert atmosphere conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure consistent quality and yield.

    Purification: Post-reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic ester with an aryl halide

Properties

IUPAC Name

2-fluoro-5-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2S/c1-11(2)12(3,4)17-13(16-11)9-6-8(18-5)7-15-10(9)14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFRHWGZKMXPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401132014
Record name Pyridine, 2-fluoro-5-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-24-9
Record name Pyridine, 2-fluoro-5-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-fluoro-5-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.